2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

Catalog No.
S11574310
CAS No.
M.F
C17H16BrN5O2
M. Wt
402.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazo...

Product Name

2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

IUPAC Name

2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(tetrazol-1-yl)benzamide

Molecular Formula

C17H16BrN5O2

Molecular Weight

402.2 g/mol

InChI

InChI=1S/C17H16BrN5O2/c1-25-16-5-3-2-4-12(16)8-9-19-17(24)14-10-13(6-7-15(14)18)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24)

InChI Key

CLYWGGYZXULBMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Br

2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure. It consists of a benzamide backbone with a bromine substituent at the 2-position, an ethyl chain attached to a methoxyphenyl group, and a tetrazole moiety at the 5-position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Typical of benzamide derivatives:

  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction: The tetrazole ring may be reduced under specific conditions, potentially altering its biological activity.
  • Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.

These reactions provide pathways for modifying the compound's structure to enhance its properties or tailor its activity for specific applications.

The biological activity of 2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide has been explored in various studies. Compounds containing tetrazole rings are known for their broad spectrum of biological activities, including:

  • Antimicrobial Properties: Tetrazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: The compound may exhibit anti-inflammatory activity, making it a candidate for therapeutic applications.
  • Potential Anticancer Activity: Preliminary studies suggest that similar compounds may have anticancer properties, warranting further investigation into this compound's efficacy in cancer treatment.

The synthesis of 2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide typically involves several key steps:

  • Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole.
  • Bromination: The benzamide derivative can be brominated using bromine or a brominating agent to introduce the bromine substituent at the 2-position.
  • Coupling Reaction: The final compound is synthesized by coupling the tetrazole with the bromo-benzamide through nucleophilic substitution, often utilizing a base to facilitate the reaction.

Optimizing these synthetic routes can enhance yield and purity, making it suitable for further research and applications.

2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting inflammation and infections.
  • Material Science: Its unique structure may be utilized in creating advanced materials with specific electronic or optical properties.
  • Biochemical Research: It can serve as a probe for studying biological mechanisms involving tetrazole interactions with proteins or nucleic acids.

Research into the interactions of 2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide with biological macromolecules is essential to understanding its mechanism of action. Studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Inhibition Studies: Investigating whether it inhibits specific biochemical pathways relevant to disease processes.
  • Molecular Docking Simulations: Using computational methods to predict how the compound interacts at the molecular level with various targets.

These studies will provide insights into its therapeutic potential and guide further development.

Several compounds share structural similarities with 2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide. A comparison highlights its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(2-Methoxyphenyl)-3-(phenylurea)Lacks tetrazole ringNo tetrazole group limits biological activity
5-Bromo-N-[2-(4-fluorophenyl)-ethyl]Contains fluorophenyl instead of methoxyphenylDifferent electronic properties due to fluorine
4-Bromo-N-[3-(4-methylphenyl)-propyl]Similar bromo-substituted benzamideLacks tetrazole and methoxy groups

The presence of both the methoxyphenyl and tetrazole groups in 2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide confers distinct chemical reactivity and biological activity that is not commonly found in other compounds, making it a valuable subject for research.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

401.04874 g/mol

Monoisotopic Mass

401.04874 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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